molecular formula C20H21N3O3S B2582305 methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034356-36-8

methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2582305
CAS No.: 2034356-36-8
M. Wt: 383.47
InChI Key: MNAYAZZJHNEJIB-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic ester featuring a pyrazole core substituted with methyl groups and a thiophene moiety. The molecule integrates a benzoate ester linked via a carbamoyl-ethyl bridge to the pyrazole ring. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common to pyrazole derivatives .

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-18(17-5-4-12-27-17)14(2)23(22-13)11-10-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYAZZJHNEJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3OSC_{15}H_{19}N_{3}OS, with a molecular weight of approximately 289.4 g/mol. The compound features a unique combination of functional groups, including a thiophene ring and a pyrazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉N₃OS
Molecular Weight289.4 g/mol
CAS Number2034553-80-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate the activity of these targets, leading to significant biological effects such as anti-inflammatory, anticancer, or antimicrobial activities.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act as a ligand for specific receptors, altering cellular signaling processes.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For example:

  • IC50 Values : Some related compounds have shown IC50 values in the range of 0.210μM0.2-10\mu M against various cancer cell lines, indicating significant growth inhibition.

Anti-inflammatory Effects

Studies suggest that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as MCF-7 and A549. Results indicated a significant reduction in cell viability with an observed IC50 value comparable to established chemotherapeutic agents.
  • Mechanistic Insights : Molecular docking studies have predicted binding affinities for the compound against key receptors involved in cancer proliferation and inflammation, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate

Key Differences :

  • Core Heterocycle : Replaces pyrazole with a pyrrole ring, reducing aromaticity and altering electronic properties.
  • Substituents : Features a 4-phenyl-thiazole carbamoyl group instead of thiophene-substituted pyrazole.
  • Ester Group: Uses an ethyl ester (vs. Pharmacological Relevance: Pyrrole-thiazole hybrids are often explored for antimicrobial and anti-inflammatory activities, though direct data for this compound are unspecified .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

Key Differences :

  • Heterocycle : Employs a 1,3,4-thiadiazole ring, which is electron-deficient compared to pyrazole, influencing binding interactions.
  • Linkage: Connects the benzoate ester via a methoxy group rather than a carbamoyl-ethyl chain, reducing conformational flexibility. Safety Profile: Limited hazard data are reported, but thiadiazoles are generally associated with moderate toxicity due to metabolic activation .
Thiazolylmethylcarbamate Analogs

Key Differences :

  • Core Structure : Carbamate-linked thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates) prioritize protease inhibition or antiviral activity.
  • Functional Groups : Hydroperoxy and ureido substituents enhance oxidative reactivity, unlike the stable thiophene and methyl groups in the target compound.
    Synthesis Complexity : Multi-step routes involving ureido or hydroperoxy groups increase synthetic challenges compared to the target molecule’s pyrazole-thiophene framework .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight Potential Applications
Methyl 4-((2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate Pyrazole Thiophene, methyl, carbamoyl-ethyl ~415.5* Enzyme inhibition, ligands
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Pyrrole Thiazole, phenyl, ethyl ester ~399.4* Antimicrobial, anti-inflammatory
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, methoxy 369.4 Not specified
Thiazol-5-ylmethyl carbamate derivatives Thiazole Hydroperoxy, ureido, benzyl ~500–600* Antiviral, protease inhibition

*Calculated based on molecular formulas.

Research Findings and Implications

  • Electronic Effects : Thiophene’s electron-rich π-system may improve interactions with hydrophobic enzyme pockets compared to thiazole or thiadiazole derivatives.
  • Synthetic Accessibility : Pyrazole-thiophene systems are synthetically tractable using established cyclocondensation and Suzuki coupling methods, unlike hydroperoxy-thiazole analogs requiring specialized handling .

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